molecular formula C9H9F2NO B1394126 7,8-Difluorochroman-4-amine CAS No. 886762-83-0

7,8-Difluorochroman-4-amine

Cat. No. B1394126
M. Wt: 185.17 g/mol
InChI Key: RWFFMOBPPRECAW-UHFFFAOYSA-N
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Description

7,8-Difluorochroman-4-amine is a chemical compound with the molecular formula C9H9F2NO . It has an average mass of 185.171 Da and a monoisotopic mass of 185.065216 Da .


Molecular Structure Analysis

The InChI code for 7,8-Difluorochroman-4-amine is 1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Difluorochroman-4-amine include a density of 1.3±0.1 g/cm3, a boiling point of 225.2±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 90.0±27.3 °C .

Scientific Research Applications

PFAS Removal in Water Treatment

Amine-functionalized sorbents, which include compounds like 7,8-Difluorochroman-4-amine, have been identified as promising solutions for the removal of persistent and mobile fluoro-organic chemicals such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds are crucial in addressing global concerns about the presence of toxic and hazardous substances in water. The effectiveness of amine-functionalized sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Neurogenesis and Antidepressant Effects

Compounds structurally similar to 7,8-Difluorochroman-4-amine have been studied for their potential neurogenic and antidepressant effects. A derivative of 7,8-dihydroxyflavone was found to exhibit significant antiapoptotic activity and potent antidepressant effects through its agonistic action on the tropomyosin-receptor-kinase B (TrkB). Chronic administration of this compound has been shown to promote neurogenesis and present a robust antidepressant effect (Xia Liu et al., 2010).

Applications in Catalysis and CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) are gaining attention due to their strong interaction with CO2, especially in applications like CO2 capture. The presence of basic amino functionalities in these frameworks makes them highly suitable for capturing CO2. These frameworks are also being explored for their potential applications in catalysis, showcasing the versatility of amine-functionalized compounds in various industrial applications (Yichao Lin, Kong, & Chen, 2016).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, is a significant concern in industries such as textiles and agriculture. Advanced oxidation processes (AOPs) have been identified as effective means to mineralize these compounds and improve overall treatment schemes. The review highlights the effectiveness of AOPs in degrading various nitrogen-containing compounds, paving the way for more environmentally friendly industrial practices (Akash P. Bhat & Gogate, 2021).

Safety And Hazards

The safety information for 7,8-Difluorochroman-4-amine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFFMOBPPRECAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676390
Record name 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluorochroman-4-amine

CAS RN

886762-83-0
Record name 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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